![molecular formula C7H14ClN3 B3080548 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride CAS No. 108641-46-9](/img/structure/B3080548.png)
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride
Overview
Description
“2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine” is a chemical compound with the molecular formula C7H13N3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones has been achieved under mild and greener reaction conditions with excellent yields . The chemical structures were established based on a combined use of IR, NMR (1H, 13C) spectroscopy, mass spectrometry, and elemental analysis .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine” can be represented by the InChI code: InChI=1S/C7H13N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4,8H2,1-2H3 . The compound has a molecular weight of 139.20 g/mol .
Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the addition to methyl acrylate and subsequent cyclization of the adducts .
Physical And Chemical Properties Analysis
“2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine” has a molecular weight of 139.20 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Example : The addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate followed by cyclization of the adducts has been investigated . Such reactions can lead to novel compounds with potential therapeutic properties.
Antiparasitic Activity
Mechanism of Action
Target of Action
Similar compounds have been found to have potent in vitro antipromastigote activity
Mode of Action
It’s suggested that similar compounds have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a binding mechanism.
Biochemical Pathways
Given its potential antipromastigote activity , it may affect pathways related to the life cycle of promastigotes
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), suggesting good bioavailability
Result of Action
Similar compounds have been found to exhibit cytotoxic activity , suggesting that this compound may also have cytotoxic effects. More research is needed to confirm this and to understand the specific molecular and cellular effects.
Action Environment
The solubility of a similar compound in saline at ph 7 suggests that the compound’s action may be influenced by ph
Safety and Hazards
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVJKKDUVGKQMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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